2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a chemical compound with the molecular formula C16H15ClN2O It is a derivative of carbazole, a nitrogen-containing aromatic heterocycle
Mechanism of Action
Target of Action
The primary target of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide is related to its role as a charge transporting material . It exhibits high charge carrier mobility and photochemical stability , which suggests that it interacts with charge carriers in the system where it is applied.
Mode of Action
The compound interacts with its targets by donating electrons, thanks to the electron-donating carbazole pendant group . This interaction leads to changes in the charge transport properties of the system, enhancing the mobility of charge carriers .
Pharmacokinetics
Its high charge carrier mobility and photochemical stability suggest that it may have good bioavailability in the systems where it is applied .
Result of Action
The primary result of the action of this compound is the enhancement of charge transport properties in the system where it is applied . This can lead to improved performance in applications such as organic electronics .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its photochemical stability suggests that it may be particularly effective in environments with exposure to light . .
Biochemical Analysis
Biochemical Properties
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a compound that interacts with various enzymes, proteins, and other biomolecules. It has been synthesized by reacting this compound with substituted phenols . The compound exhibits high charge carrier mobility and photochemical stability .
Cellular Effects
At concentrations lower than 100 μg/mL, this compound does not induce cytotoxicity and does not alter the mammalian cell cycle . It has shown antimicrobial activity .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It has been found to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide typically involves the reaction of 9-ethyl-9H-carbazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbazole moiety can be oxidized or reduced, leading to different derivatives with altered electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Reactions: Products include various substituted carbazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the carbazole moiety, which can have different electronic and chemical properties.
Scientific Research Applications
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)propanamide: Similar structure but with a propanamide group instead of an acetamide group.
9-ethyl-9H-carbazole: The parent compound without the chloroacetamide group.
Carbazole: The basic structure without any substituents
Uniqueness
2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(9-ethylcarbazol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c1-2-19-14-6-4-3-5-12(14)13-9-11(7-8-15(13)19)18-16(20)10-17/h3-9H,2,10H2,1H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPBNOXHXIDWDW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CCl)C3=CC=CC=C31 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.